3-(4-tert-Butylphenyl)-1-propene
Overview
Description
3-(4-tert-Butylphenyl)-1-propene: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butylphenyl)-1-propene typically involves the alkylation of 4-tert-butylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 4-tert-butylbenzene is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-tert-Butylphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature.
Substitution: Halogens, nitric acid, and other electrophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-(4-tert-Butylphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the propene chain.
3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a propene chain.
3-(4-tert-Butylphenyl)propionic acid: Contains a carboxylic acid group instead of a propene chain.
Uniqueness: 3-(4-tert-Butylphenyl)-1-propene is unique due to its propene chain, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity patterns and applications that are not observed in its similar compounds.
Properties
IUPAC Name |
1-tert-butyl-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,7-10H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJDSYKFPGANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373833 | |
Record name | 3-(4-tert-Butylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-45-4 | |
Record name | 1-(1,1-Dimethylethyl)-4-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27798-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-Butylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27798-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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